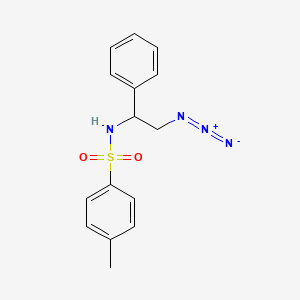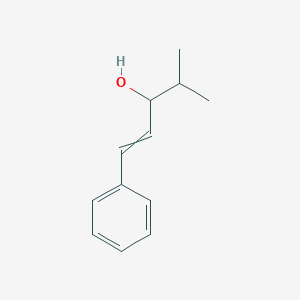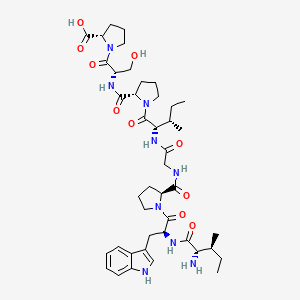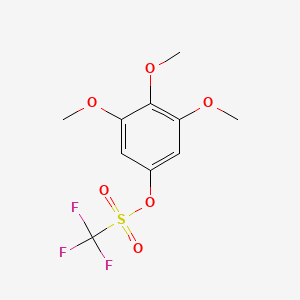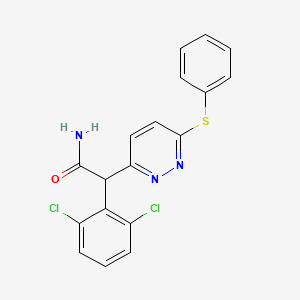
2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, a phenylsulfanylpyridazinyl group, and an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, the phenylsulfanyl group can be introduced through nucleophilic substitution reactions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Acetamide Formation: Finally, the acetamide moiety can be introduced through an amidation reaction, using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: The dichlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Catalysts like palladium on carbon (Pd/C) for coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area would involve in vitro and in vivo studies to evaluate its efficacy and safety.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. Their mechanism of action would need to be elucidated through detailed biochemical studies.
Industry
Industrially, this compound could find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
作用機序
The mechanism of action of 2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.
類似化合物との比較
Similar Compounds
- 2-(2,6-Dichlorophenyl)-2-(6-methylsulfanylpyridazin-3-yl)acetamide
- 2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyrimidin-4-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide may exhibit unique properties due to the presence of the phenylsulfanyl group and the specific positioning of the dichlorophenyl group
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-12-7-4-8-13(20)16(12)17(18(21)24)14-9-10-15(23-22-14)25-11-5-2-1-3-6-11/h1-10,17H,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYQYXSUQUVOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C3=C(C=CC=C3Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

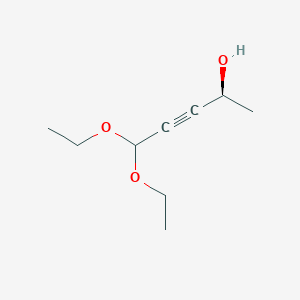

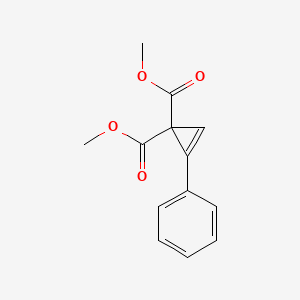

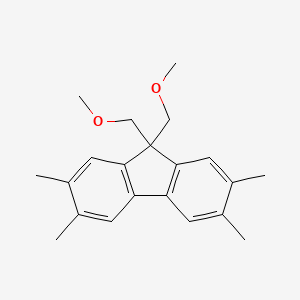
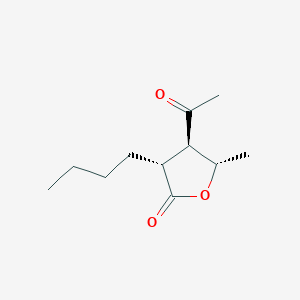
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)

